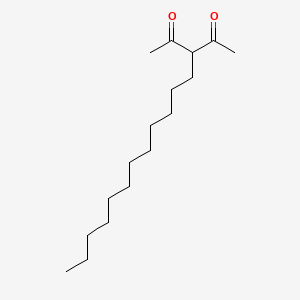
3-Dodecylpentane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Dodecylpentane-2,4-dione is an organic compound belonging to the class of 1,3-diketones It is characterized by a long dodecyl chain attached to the third carbon of the pentane-2,4-dione structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dodecylpentane-2,4-dione typically involves the alkylation of pentane-2,4-dione with a dodecyl halide. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which deprotonates the diketone to form an enolate. The enolate then undergoes nucleophilic substitution with the dodecyl halide to yield the desired product.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be achieved through continuous flow processes that ensure efficient mixing and reaction control. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-Dodecylpentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The diketone can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the diketone can yield alcohols or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to generate the enolate intermediate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-Dodecylpentane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It is used in the formulation of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Dodecylpentane-2,4-dione involves its ability to form stable complexes with metal ions through its diketone moiety. This property makes it useful in catalysis and as a chelating agent. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion or biological target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentane-2,4-dione: A simpler diketone without the dodecyl chain.
3-Methylpentane-2,4-dione: A similar compound with a shorter alkyl chain.
3-Ethylpentane-2,4-dione: Another related compound with an ethyl group instead of a dodecyl group.
Uniqueness
3-Dodecylpentane-2,4-dione is unique due to its long dodecyl chain, which imparts distinct physical and chemical properties. This makes it more hydrophobic and potentially more effective in applications requiring long alkyl chains, such as in surfactants or hydrophobic coatings.
Eigenschaften
CAS-Nummer |
51786-08-4 |
|---|---|
Molekularformel |
C17H32O2 |
Molekulargewicht |
268.4 g/mol |
IUPAC-Name |
3-dodecylpentane-2,4-dione |
InChI |
InChI=1S/C17H32O2/c1-4-5-6-7-8-9-10-11-12-13-14-17(15(2)18)16(3)19/h17H,4-14H2,1-3H3 |
InChI-Schlüssel |
RZBRTSVADSIFRP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC(C(=O)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


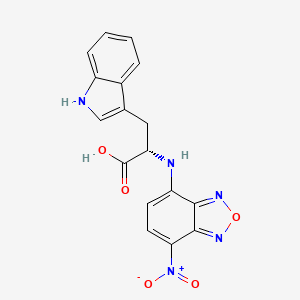
![1,3,3,5-Tetramethyl-6-oxa-3-germabicyclo[3.1.0]hexane](/img/structure/B14653799.png)
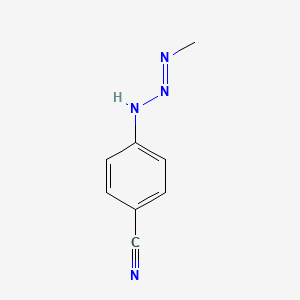
![1-Phenyl-1-azaspiro[2.2]pentane](/img/structure/B14653801.png)

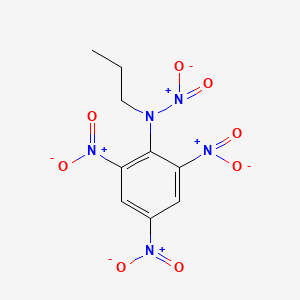
![15,15'-(Butane-1,4-diyl)bis(7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane)](/img/structure/B14653817.png)
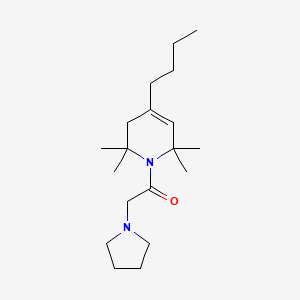
![Bis[4-(chlorocarbonyl)phenyl] carbonate](/img/structure/B14653841.png)
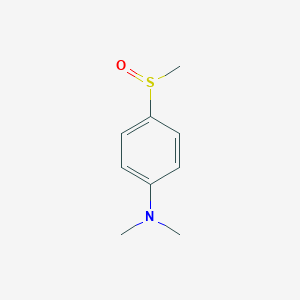
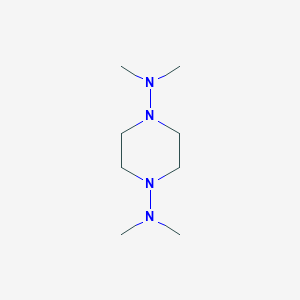

![3,3-Dimethylbicyclo[3.2.1]octan-2-one](/img/structure/B14653860.png)
-lambda~5~-phosphane](/img/structure/B14653864.png)
